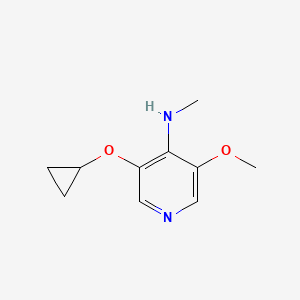
3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine: is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the 3-position, a methoxy group at the 5-position, and an N-methylamine group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-cyclopropoxy-5-methoxypyridine with N-methylamine under controlled conditions. The reaction typically requires a suitable solvent such as ethanol and a catalyst to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a purity of at least 98% .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, suitable solvents like ethanol or dichloromethane, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine serves as a building block for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds and as an intermediate in various chemical reactions .
Biology and Medicine: It can be used as a scaffold for the development of new pharmaceuticals targeting specific biological pathways .
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable for designing new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-Cyclopropoxy-2-methylpyridin-4-amine: Similar structure with a methyl group at the 2-position instead of a methoxy group at the 5-position.
5-Amino-pyrazoles: These compounds share a similar pyridine ring structure and are used in similar applications in organic synthesis and medicinal chemistry.
Uniqueness: 3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for developing new compounds with tailored properties for specific applications .
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-methoxy-N-methylpyridin-4-amine |
InChI |
InChI=1S/C10H14N2O2/c1-11-10-8(13-2)5-12-6-9(10)14-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12) |
Clave InChI |
BOENXMNNMRZGPJ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=NC=C1OC)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


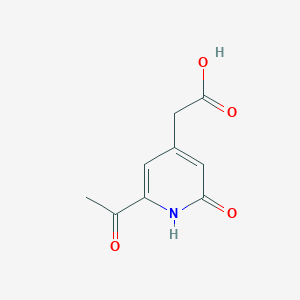

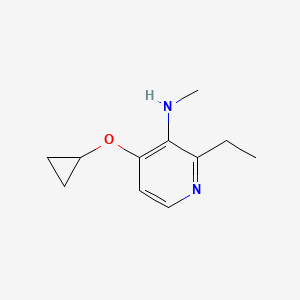
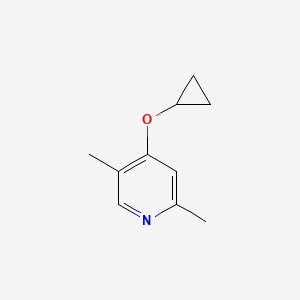
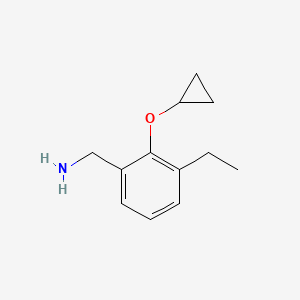
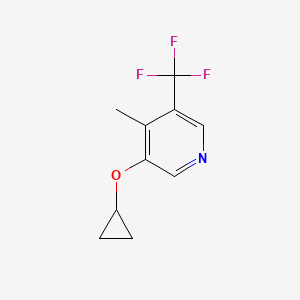

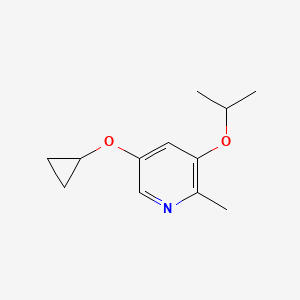
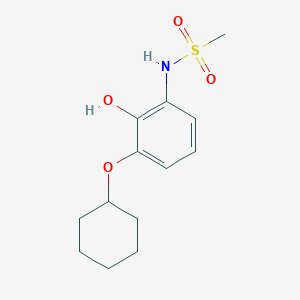
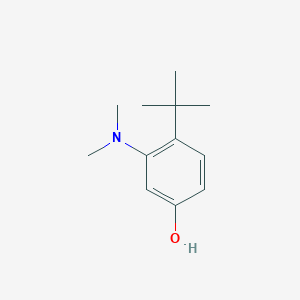
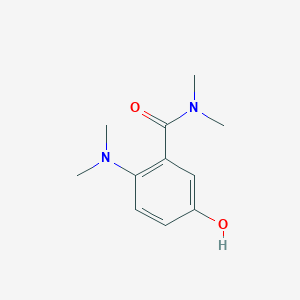
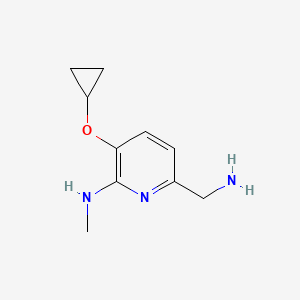
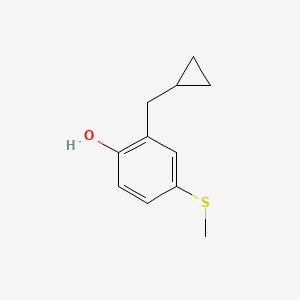
![[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14836102.png)
